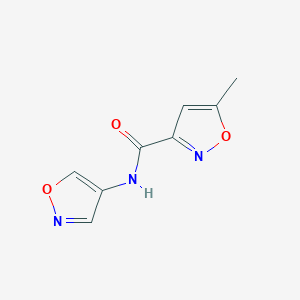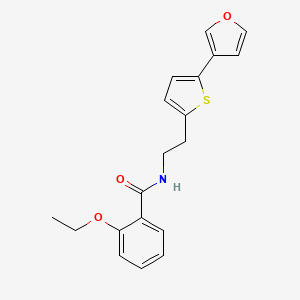
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Isoxazoles have been extensively studied due to their synthetic availability, unique chemical properties, and diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . For instance, the synthesis can be carried out through a multi-step process involving oximation, chlorination, and cycloaddition . The reaction conditions often require specific reagents such as organic N-Cl sources or Cl₂ generated on-demand in a flow setup .
Industrial Production Methods: Industrial production methods for isoxazoles, including this compound, leverage continuous flow chemistry to enhance efficiency and yield. This approach allows for the telescoping of multiple steps into a single continuous process, reducing the need for intermediate purification and improving overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring makes it particularly reactive .
Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions include various 1,3-bifunctional derivatives of carbonyl compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide include other isoxazole derivatives such as 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and 2-(5-methyl-3-(4-trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-5-2-7(11-14-5)8(12)10-6-3-9-13-4-6/h2-4H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFPVMMSVZNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2904244.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2904247.png)


![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)

![2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2904257.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)
![2-Cyclopropyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2904264.png)
